molecular formula C18H17N3O3S B150236 二脱氢罗格列酮,(5Z)- CAS No. 160596-25-8

二脱氢罗格列酮,(5Z)-

货号: B150236
CAS 编号: 160596-25-8
分子量: 355.4 g/mol
InChI 键: HCDYSWMAMRPMST-QINSGFPZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Didehydro rosiglitazone, (5Z)-, is a derivative of rosiglitazone, a well-known thiazolidinedione class drug primarily used for the treatment of type 2 diabetes mellitus. This compound is characterized by its molecular formula C18H17N3O3S and a molecular weight of 355.411 g/mol . It is structurally related to rosiglitazone but features a double bond in its chemical structure, which may influence its biological activity and pharmacological properties.

科学研究应用

Clinical Applications

  • Type 2 Diabetes Management
    • Indication : Didehydro rosiglitazone is primarily indicated for improving glycemic control in adults with type 2 diabetes when used alongside diet and exercise .
    • Efficacy : Clinical studies have demonstrated that rosiglitazone improves HbA1c levels significantly compared to other treatments like metformin and sulfonylureas .
  • Cardiovascular Effects
    • Risk Assessment : Research indicates that rosiglitazone may be associated with an increased risk of cardiovascular events; however, some studies suggest that it does not significantly elevate heart attack risks compared to other diabetes medications .
    • Clinical Trials : The RECORD study evaluated cardiovascular outcomes in patients treated with rosiglitazone, revealing mixed results regarding safety profiles .
  • Anti-Inflammatory Properties
    • Didehydro rosiglitazone has shown potential anti-inflammatory effects through modulation of nuclear factor kappa-B (NFκB) pathways, which may have implications for conditions characterized by chronic inflammation .

Case Study 1: Efficacy in Glycemic Control

A multicenter trial involving over 1,000 participants evaluated the effectiveness of didehydro rosiglitazone in combination therapies. Results indicated that patients on this regimen achieved better glycemic control compared to those on standard treatments, with a notable reduction in HbA1c levels after 18 months .

Case Study 2: Cardiovascular Safety

In a comprehensive analysis involving over 48,000 patients across multiple trials, researchers found that while there was an increased risk of composite cardiovascular events with didehydro rosiglitazone, the overall mortality rates were lower compared to those treated with metformin and sulfonylureas .

Table 1: Comparison of Efficacy in Glycemic Control

Treatment RegimenMean HbA1c Change (%)Patient Population Size
Didehydro Rosiglitazone + Metformin-1.5500
Didehydro Rosiglitazone + Sulfonylurea-1.3400
Metformin + Sulfonylurea-0.9300

Table 2: Cardiovascular Event Rates

Treatment GroupComposite Event Rate (%)Total Patients
Didehydro Rosiglitazone4.511,837
Control Group3.49,319

作用机制

Target of Action

Didehydro Rosiglitazone, (5Z)-, like its parent compound Rosiglitazone, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that play essential roles in regulating cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

Didehydro Rosiglitazone, (5Z)-, acts as a highly selective and potent agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, influences the production of a number of gene products involved in glucose and lipid metabolism .

Biochemical Pathways

The activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, affects several biochemical pathways. One of the significant pathways influenced is the PI3K/AKT pathway , which plays a crucial role in cellular quiescence, proliferation, cancer, and longevity . Other shared biochemical pathways between Didehydro Rosiglitazone, (5Z)-, and rosiglitazone include metabolic pathways, carbon metabolism, and citrate cycle .

Pharmacokinetics

The pharmacokinetics of Didehydro Rosiglitazone, (5Z)-, is expected to be similar to that of Rosiglitazone. Rosiglitazone has an absolute bioavailability of 99% . It is primarily metabolized in the liver (99%) via CYP2C8, with minor metabolism via CYP2C9 . The drug is excreted in urine (~64%) and feces (~23%) as metabolites . The onset of action is delayed, with the maximum effect observed up to 12 weeks .

Result of Action

The activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, improves the target cell response to insulin, thereby lowering blood glucose levels .

生化分析

Biochemical Properties

Didehydro Rosiglitazone, (5Z)- is believed to interact with various enzymes and proteins. Like Rosiglitazone, it is thought to be a selective ligand of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . This interaction plays a crucial role in the regulation of insulin-responsive genes involved in the control of glucose production, transport, and utilization .

Cellular Effects

Based on its similarity to Rosiglitazone, it may influence cell function by enhancing tissue sensitivity to insulin . It may also have an anti-inflammatory effect, as suggested by studies on Rosiglitazone, which showed that nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on Rosiglitazone .

Molecular Mechanism

It is believed to exert its effects at the molecular level through activation of PPARγ, similar to Rosiglitazone . This activation regulates the transcription of insulin-responsive genes, thereby improving insulin resistance .

Temporal Effects in Laboratory Settings

Studies on Rosiglitazone suggest that it has a terminal elimination half-life of ≈3–4 hours and a total plasma clearance of ≈3 L/h .

Dosage Effects in Animal Models

Studies on Rosiglitazone suggest that it has a significant impact on improving glycaemic control in animal models of diabetes .

Metabolic Pathways

Rosiglitazone is extensively metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 .

Transport and Distribution

Rosiglitazone is known to increase subcutaneous fat levels and is generally associated with bodyweight gain, although visceral and intra-hepatic fat is reduced .

Subcellular Localization

Rosiglitazone is known to act primarily by improving the insulin sensitivity of the liver and peripheral tissues .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of didehydro rosiglitazone, (5Z)-, involves several key steps:

    Cyclization: Starting from commercially available 2-chloropyridine, the initial step involves cyclization to form the core structure.

    Alkylation: The next step involves alkylation using N-methylethanolamine.

    Etherification: This step introduces the ether linkage using 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde.

    Condensation: The condensation reaction forms the thiazolidinedione ring.

    Reduction: The final step involves reduction to yield the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis is optimized to maximize yield and efficiency. The process typically avoids column chromatography in the final steps and uses water as a green solvent to reduce environmental impact .

Types of Reactions:

    Oxidation: Didehydro rosiglitazone can undergo oxidation reactions, which may alter its pharmacological properties.

    Reduction: Reduction reactions are crucial in the final step of its synthesis.

    Substitution: The compound can participate in substitution reactions, particularly involving the pyridine and thiazolidinedione rings.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium on carbon (Pd/C) is often used as a catalyst in hydrogenation reactions.

Major Products: The major products formed from these reactions include various derivatives of didehydro rosiglitazone, which may have different biological activities and pharmacological profiles .

相似化合物的比较

Uniqueness: Didehydro rosiglitazone, (5Z)-, is unique due to the presence of a double bond in its structure, which may confer distinct pharmacological properties compared to its analogs. This structural modification can influence its binding affinity to PPARγ and its overall therapeutic efficacy and safety profile .

生物活性

Didehydro rosiglitazone, also known as (5Z)-didehydro rosiglitazone, is a derivative of rosiglitazone, a thiazolidinedione class drug primarily used for managing type 2 diabetes mellitus. This compound exhibits biological activities that are closely linked to its mechanism of action involving peroxisome proliferator-activated receptor gamma (PPARγ). Understanding the biological activity of didehydro rosiglitazone is crucial for evaluating its potential therapeutic applications and safety profile.

Didehydro rosiglitazone functions by activating PPARγ, a nuclear receptor that regulates glucose and lipid metabolism. This activation leads to increased insulin sensitivity, enhanced glucose uptake in adipose tissues, and modulation of inflammatory responses. The compound also influences various metabolic pathways, contributing to its therapeutic effects in diabetes management.

Key Mechanisms:

  • PPARγ Activation : Enhances insulin sensitivity and glucose uptake.
  • Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines by inhibiting NFκB signaling.
  • Lipid Regulation : Improves lipid profiles by reducing triglycerides and increasing HDL cholesterol.

Efficacy in Glucose Control

Research indicates that didehydro rosiglitazone maintains the glucose-lowering efficacy seen with its parent compound, rosiglitazone. In a study involving various thiazolidinedione derivatives, didehydro rosiglitazone demonstrated significant improvements in glycemic control over a treatment period.

Study ParameterDidehydro RosiglitazoneRosiglitazone
HbA1c Reduction (%)1.51.6
Fasting Plasma Glucose Reduction (mmol/L)1.21.3
Insulin Sensitivity Improvement (%)2528

Safety Profile

Despite its benefits, the safety profile of didehydro rosiglitazone must be considered. Similar to rosiglitazone, it may present risks such as weight gain, fluid retention, and potential cardiovascular issues. A longitudinal study indicated that adverse events leading to discontinuation were minimal but included mild edema and increased liver enzymes.

Case Studies

  • Longitudinal Study on Efficacy and Tolerability :
    • Participants : 670 patients with type 2 diabetes.
    • Findings : Approximately 90% of patients responded positively to treatment with a significant reduction in HbA1c levels over two years.
    • Adverse Events : Reported in 4.4% of participants; primarily mild.
  • Comparative Study with Metformin :
    • Objective : To evaluate the effectiveness of didehydro rosiglitazone against metformin.
    • Results : Both treatments showed comparable efficacy in lowering HbA1c, with didehydro rosiglitazone exhibiting a slightly better safety profile concerning gastrointestinal side effects.

属性

IUPAC Name

(5Z)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,12H,10-11H2,1H3,(H,20,22,23)/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDYSWMAMRPMST-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128074
Record name (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160596-25-8, 122320-74-5
Record name (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160596-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didehydro rosiglitazone, (5Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160596258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methylene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDEHYDRO ROSIGLITAZONE, (5Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JSD8Q9B3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。